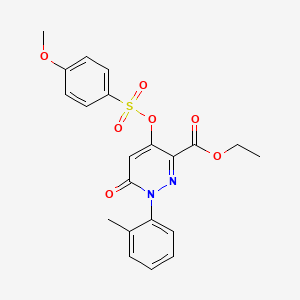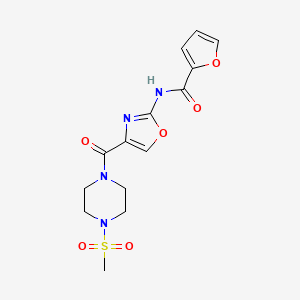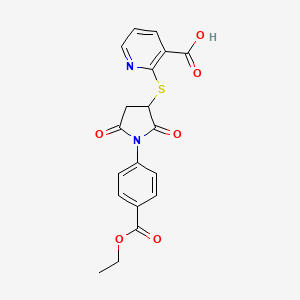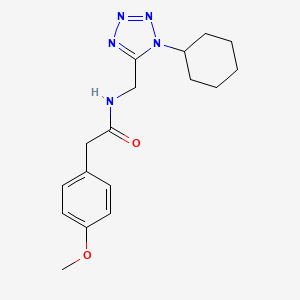![molecular formula C19H22N2O2S2 B2404519 2-(2-(éthylthio)benzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxamide CAS No. 886916-18-3](/img/structure/B2404519.png)
2-(2-(éthylthio)benzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzoamides
Applications De Recherche Scientifique
2-(2-(Ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide holds potential in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in material sciences, particularly in polymers and advanced materials.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. Thiophene-based analogs have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Nitration: Introducing nitro groups onto a benzene ring.
Reduction: Converting nitro compounds to amines using reducing agents like hydrogen gas and metal catalysts.
Substitution Reactions: Forming amide bonds through reaction with acid chlorides or anhydrides.
Cyclization: Closing the ring structures using suitable cyclization agents and conditions.
Industrial Production Methods: Industrial production would follow scalable versions of these synthetic routes, with optimizations for yield and purity. Factors such as reaction temperature, solvent choice, and purification steps play a crucial role in efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, converting the sulfur-containing group to sulfoxides or sulfones.
Reduction: Reduction can occur at various points, such as the ethylthio group or amide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Halides, alkylating agents under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: from oxidation.
Amine Derivatives: from reduction.
Various Substituted Benzamides: from substitution reactions.
Comparaison Avec Des Composés Similaires
Compared to other benzoamides or thiophene derivatives, this compound is unique due to its specific substituent groups and ring structure:
Benzoamides: Often used in drug design for their biological activity.
Thiophene Derivatives: Known for their electronic properties and use in organic electronics.
Similar compounds might include:
2-Aminobenzamide
Thiophene-2-carboxamide
N-(2-Ethylthio)benzamide
Each of these shares some structural features but differs in specific functional groups or ring structures, highlighting the distinct properties of 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
Conclusion
Understanding the synthesis, chemical reactions, and applications of 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide offers insights into its potential impact across various scientific fields. Its unique structure and functional groups make it a valuable subject for ongoing research.
Propriétés
IUPAC Name |
2-[(2-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-2-24-14-10-7-6-9-13(14)18(23)21-19-16(17(20)22)12-8-4-3-5-11-15(12)25-19/h6-7,9-10H,2-5,8,11H2,1H3,(H2,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVFAQKLRKOKLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)



![6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)


![3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2404448.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)



